L-Glutamine, L-lysyl-L-leucyl-L-tryptophyl-L-valyl-L-isoleucyl-L-prolyl-
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Overview
Description
L-Glutamine, L-lysyl-L-leucyl-L-tryptophyl-L-valyl-L-isoleucyl-L-prolyl- is a complex peptide compound composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, L-lysyl-L-leucyl-L-tryptophyl-L-valyl-L-isoleucyl-L-prolyl- involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Each amino acid addition involves deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this peptide can be achieved through large-scale SPPS or LPPS. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. Post-synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Glutamine, L-lysyl-L-leucyl-L-tryptophyl-L-valyl-L-isoleucyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various protecting groups and coupling reagents like DIC and HOBt.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield kynurenine, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
L-Glutamine, L-lysyl-L-leucyl-L-tryptophyl-L-valyl-L-isoleucyl-L-prolyl- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications in treating metabolic disorders and as a component in drug delivery systems.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Glutamine, L-lysyl-L-leucyl-L-tryptophyl-L-valyl-L-isoleucyl-L-prolyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects. For instance, it may enhance protein synthesis or influence metabolic pathways by acting as a substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds
L-Glutamine, L-lysyl-L-leucyl-L-tryptophyl-L-valyl-L-isoleucyl-L-prolyl-: Similar in structure and function, often used in comparative studies.
L-alanyl-L-glutamine: A dipeptide with applications in cell culture and medical research.
Semaglutide intermediate P29: A peptide used in the synthesis of semaglutide, a GLP-1 receptor agonist.
Uniqueness
L-Glutamine, L-lysyl-L-leucyl-L-tryptophyl-L-valyl-L-isoleucyl-L-prolyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential therapeutic applications. Its ability to undergo various chemical modifications and interactions with molecular targets makes it a valuable compound in research and industry.
Properties
CAS No. |
292819-29-5 |
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Molecular Formula |
C44H70N10O9 |
Molecular Weight |
883.1 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C44H70N10O9/c1-7-26(6)37(43(61)54-20-12-16-34(54)41(59)49-31(44(62)63)17-18-35(47)55)53-42(60)36(25(4)5)52-40(58)33(22-27-23-48-30-15-9-8-13-28(27)30)51-39(57)32(21-24(2)3)50-38(56)29(46)14-10-11-19-45/h8-9,13,15,23-26,29,31-34,36-37,48H,7,10-12,14,16-22,45-46H2,1-6H3,(H2,47,55)(H,49,59)(H,50,56)(H,51,57)(H,52,58)(H,53,60)(H,62,63)/t26-,29-,31-,32-,33-,34-,36-,37-/m0/s1 |
InChI Key |
BIIOICVVMHKEMB-FHTBUXJQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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